molecular formula C15H16FN5 B11844813 9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine CAS No. 101154-89-6

9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine

Cat. No.: B11844813
CAS No.: 101154-89-6
M. Wt: 285.32 g/mol
InChI Key: AAXWJAHBVLDKJZ-UHFFFAOYSA-N
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Description

9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules It features a fluorobenzyl group attached to the purine ring, which is further substituted with an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and heat transfer .

Chemical Reactions Analysis

Types of Reactions

9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a de-fluorinated product.

Scientific Research Applications

9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Fluorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
  • 2-Fluorobenzylamine

Uniqueness

Compared to similar compounds, 9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

CAS No.

101154-89-6

Molecular Formula

C15H16FN5

Molecular Weight

285.32 g/mol

IUPAC Name

9-[(2-fluorophenyl)methyl]-N-propan-2-ylpurin-6-amine

InChI

InChI=1S/C15H16FN5/c1-10(2)20-14-13-15(18-8-17-14)21(9-19-13)7-11-5-3-4-6-12(11)16/h3-6,8-10H,7H2,1-2H3,(H,17,18,20)

InChI Key

AAXWJAHBVLDKJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F

Origin of Product

United States

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